(1-Cyanocyclopropyl)methanesulfonamide
Overview
Description
Synthesis Analysis
Sulfonamides, such as (1-Cyanocyclopropyl)methanesulfonamide, can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C5H8N2O2S/c6-3-5(1-2-5)4-10(7,8)9/h1-2,4H2,(H2,7,8,9) . The molecular weight is 160.2 .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon. Arylsulfonamides undergo ortho-lithiation .Physical and Chemical Properties Analysis
This compound is a white to yellowish crystalline powder. It has a molecular weight of 160.2 . The compound is soluble in methanol and ethanol.Scientific Research Applications
Chemical Transformations
The compound (1-Cyanocyclopropyl)methanesulfonamide, as part of the methanesulfonamide family, is involved in various chemical transformations. A study by Kananovich et al. (2007) detailed the transformation of carboxylic esters to trisubstituted olefins via cationic cyclopropyl-allyl rearrangement of sulfonates of cis-1,2-disubstituted cyclopropanols. This reaction allows the stereoselective preparation of trisubstituted olefins, highlighting the compound's utility in organic synthesis (Kananovich, Hurski, & Kulinkovich, 2007).
Conformational and Self-association Studies
The conformations and self-association properties of related compounds in the methanesulfonamide family have been examined. Sterkhova et al. (2014) studied the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution, revealing the formation of cyclic dimers and chain associates through hydrogen bonding (Sterkhova, Moskalik, & Shainyan, 2014).
Catalysis and Ligand Applications
The compound is also noted for its applications in catalysis and as a ligand. Wipf and Wang (2002) discovered that 1,3-azole derivatives of 2-aminocyclohexanecarboxylic acid, closely related to this compound, serve as bidentate ligands for metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).
Chemoselective N-Acylation Agents
In the field of chemical synthesis, certain derivatives of methanesulfonamide have been developed as chemoselective N-acylation agents. Kondo et al. (2000) reported that N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides exhibit good chemoselectivity, which is crucial for specific chemical transformations (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Pd-catalyzed Cross-coupling and Transfer Hydrogenation
The compound has been utilized in Pd-catalyzed cross-coupling reactions, as noted by Rosen et al. (2011), offering a general and high-yielding method for such transformations. Additionally, its derivatives have been used in base-free transfer hydrogenation of ketones, as demonstrated by Ruff et al. (2016), indicating its versatility in catalytic processes (Rosen, Ruble, Beauchamp, & Navarro, 2011) (Ruff, Kirby, Chan, & O'Connor, 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which it belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including this compound, are known to act as competitive inhibitors of dihydropteroate synthase, thereby preventing the synthesis of folic acid, an essential component for bacterial growth .
Biochemical Pathways
The biochemical pathways affected by (1-Cyanocyclopropyl)methanesulfonamide are likely related to folic acid synthesis. By inhibiting dihydropteroate synthase, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid. This disruption can lead to a deficiency in folic acid, affecting various downstream processes such as DNA synthesis and repair, methylation reactions, and amino acid synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of folic acid-dependent processes, such as DNA synthesis and repair, methylation reactions, and amino acid synthesis. This could lead to inhibited growth and proliferation of cells that rely on these processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Properties
IUPAC Name |
(1-cyanocyclopropyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-3-5(1-2-5)4-10(7,8)9/h1-2,4H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWTDCICGGQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-69-6 | |
Record name | (1-cyanocyclopropyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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